molecular formula C7H6BrNO B1611303 3-Bromoformanilide CAS No. 37831-25-7

3-Bromoformanilide

Cat. No.: B1611303
CAS No.: 37831-25-7
M. Wt: 200.03 g/mol
InChI Key: QYYDYYDGGZJJCS-UHFFFAOYSA-N
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Description

3-Bromoformanilide is an organic compound characterized by the presence of a bromine atom attached to the benzene ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoformanilide can be synthesized through the dehydration of this compound using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient and yields high purity products . Another method involves the use of triphenylphosphine and molecular iodine in the presence of a tertiary amine, which also produces high yields under ambient conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and safety, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromoformanilide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoformanilide involves its reactivity towards nucleophiles and electrophiles. The formamide group can participate in various chemical reactions, leading to the formation of different products. The bromine atom on the benzene ring also provides a site for further functionalization.

Comparison with Similar Compounds

Uniqueness: 3-Bromoformanilide is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDYYDGGZJJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558289
Record name N-(3-Bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37831-25-7
Record name N-(3-Bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoformanilide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of formic acid (24.3 g, 98%, 528 mmol) in Ac2O (43.94 g, 430 mmol) was heated to 55° C. for 2 hours, cooled to room temperature. The mixture was diluted with toluene (25 mL) followed by the addition of of 3-bromoaniline (28 g, 163 mmol) in toluene (40 mL). The solution was stirred cold for 30 minutes after which the solvents were removed under vacuo and the residue crystallized from hexane to give N-(3-bromophenyl)formamide (32.79 g). The material was added in portions to 1M. BH3 in THF (450 mL) at 0° C., heated to refluxing for 3 hours and cooled to ambient temperature. The solvents were removed under reduced pressure, the residue was treated with aqueous hydrochloric acid (1M, 200 mL) for for ½ hour, the pH was adjusted to 12 with the addition of sodium hydroxide (1M). The solution was extracted with diethyl ether (3×75 mL), the combined ether layers dried (MgSO4, filtered and concentrated under reduced pressure to give the titled compound (29.48).
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
43.94 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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